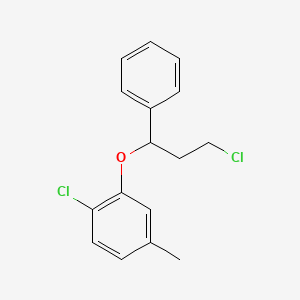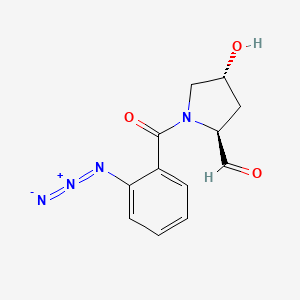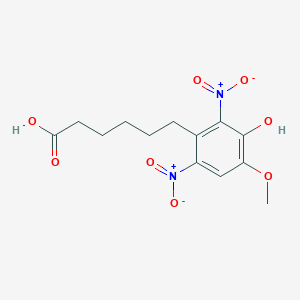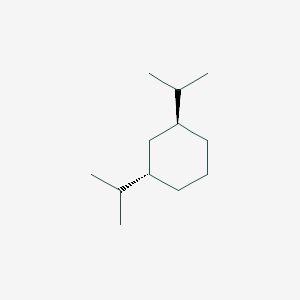
1-Chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene is an organic compound with a complex structure It is characterized by the presence of two chlorine atoms, a phenyl group, and a methyl group attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 1-Chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene involves several steps:
Starting Materials: The synthesis typically begins with 1-chloro-2-methylbenzene and 3-chloro-1-phenylpropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the production may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
1-Chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene undergoes various chemical reactions:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones. Reduction reactions can also be performed to remove the chlorine atoms.
Common Reagents and Conditions: Typical reagents include sodium hydroxide, potassium carbonate, and various oxidizing agents like potassium permanganate. The reactions are usually carried out under reflux conditions to ensure complete conversion.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, substitution with hydroxide ions would yield a hydroxy derivative, while oxidation might produce a ketone.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for various chemical reactions.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules to understand its effects on cellular processes.
Medicine: There is ongoing research into its potential therapeutic applications. Its derivatives may have pharmacological properties that could be useful in drug development.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various applications, including the manufacture of polymers and resins.
Wirkmechanismus
The mechanism of action of 1-Chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors in biological systems. These interactions can modulate the activity of these proteins, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific biological context. For example, in a cellular environment, the compound might affect signaling pathways related to cell growth and differentiation.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-chloro-3-phenylpropane and 3-chloro-1-phenyl-1-propyne share structural similarities. These compounds also contain chlorine atoms and phenyl groups, but differ in their specific arrangements and additional functional groups.
Uniqueness: The presence of both chlorine atoms and the phenylpropoxy group in this compound makes it unique. This combination of functional groups imparts distinct chemical properties and reactivity, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
478613-27-3 |
|---|---|
Molekularformel |
C16H16Cl2O |
Molekulargewicht |
295.2 g/mol |
IUPAC-Name |
1-chloro-2-(3-chloro-1-phenylpropoxy)-4-methylbenzene |
InChI |
InChI=1S/C16H16Cl2O/c1-12-7-8-14(18)16(11-12)19-15(9-10-17)13-5-3-2-4-6-13/h2-8,11,15H,9-10H2,1H3 |
InChI-Schlüssel |
DQULHHLCIKKAIS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)Cl)OC(CCCl)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Bis[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]-1H-indene-1,3(2H)-dione](/img/structure/B14244867.png)
![Pyridine, 2-[5-[(trimethylsilyl)ethynyl]-3-isoxazolyl]-](/img/structure/B14244870.png)

![2,6-Bis{[bis(2-methylphenyl)phosphanyl]methyl}pyridine](/img/structure/B14244878.png)



![5-Methyl-3-methylidene-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14244901.png)
![Benzonitrile, 3-[4-(5-methoxy-2-pyridinyl)-2-oxazolyl]-](/img/structure/B14244907.png)


![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)
![6,8-Bis[(3-phosphanylpropyl)sulfanyl]octanoic acid](/img/structure/B14244939.png)

